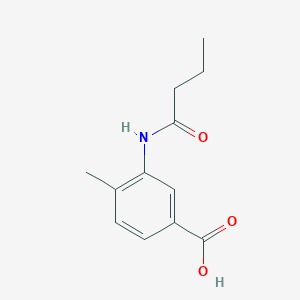

3-(Butyrylamino)-4-methylbenzoic acid

Description

BenchChem offers high-quality 3-(Butyrylamino)-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Butyrylamino)-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(butanoylamino)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVYNANBVVTTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589300 | |

| Record name | 3-Butanamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-48-1 | |

| Record name | 3-Butanamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Butyrylamino)-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(Butyrylamino)-4-methylbenzoic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its properties is crucial for predicting its behavior, designing applications, and ensuring quality control. While extensive experimental data for this specific molecule is not widely published, this guide outlines the established methodologies for determining its key physicochemical parameters. By leveraging data from its logical precursor, 3-Amino-4-methylbenzoic acid, and well-established analytical techniques, researchers can systematically characterize this compound. This document details the proposed synthesis, and the subsequent experimental determination and theoretical considerations for its molecular structure, melting point, solubility, acid dissociation constant (pKa), and spectroscopic profile. Each section includes field-proven experimental protocols and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction and Synthetic Strategy

3-(Butyrylamino)-4-methylbenzoic acid is an aromatic carboxylic acid containing an amide linkage. Such molecules are of significant interest due to the structural rigidity conferred by the aromatic ring and the hydrogen bonding capabilities of the amide and carboxylic acid groups.[1] These features are pivotal in drug design for molecular recognition at biological targets and in materials science for creating polymers with high tensile strength and thermal stability.[1]

The logical and most direct synthetic route to 3-(Butyrylamino)-4-methylbenzoic acid is through the acylation of 3-Amino-4-methylbenzoic acid with butyryl chloride or butyric anhydride. This reaction forms a stable amide bond.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 3-(Butyrylamino)-4-methylbenzoic acid.

Molecular Identity and Structure

The foundational step in characterizing any compound is to confirm its molecular identity. For 3-(Butyrylamino)-4-methylbenzoic acid, this involves determining its molecular formula, exact mass, and structural features.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | Not assigned / Not found in public databases. |

| IUPAC Name | 3-(butanoylamino)-4-methylbenzoic acid |

Structural Diagram

Caption: Chemical structure of the target compound.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. For aromatic amides and carboxylic acids, the melting point is influenced by molecular weight and the strength of intermolecular forces, particularly hydrogen bonding.[1]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount (1-2 mg) of the dry crystalline product.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Repeat the measurement two more times. The values should be consistent.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3]

Solubility Profile

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation.[4] The target molecule has both a hydrophobic aromatic ring and butyryl chain, and hydrophilic carboxylic acid and amide groups. Its solubility is expected to be low in water and higher in organic solvents like ethanol, methanol, and DMSO.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 10 mg in 2 mL) in a glass vial. Ensure enough solid is present to maintain a saturated solution with visible solid particles.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any suspended solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The pH of the saturated solution should be measured and reported, as the ionization state of the carboxylic acid will significantly affect aqueous solubility.[5]

Causality: Reaching thermodynamic equilibrium is paramount for an accurate measurement. This is confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.[5]

Acid Dissociation Constant (pKa)

The pKa value defines the strength of an acid in solution. For this molecule, the carboxylic acid group is the primary acidic proton. Its pKa will influence solubility, lipophilicity, and receptor binding affinity at different physiological pH values. The pKa of the parent compound, 4-methylbenzoic acid (p-toluic acid), is approximately 4.36.[6] The addition of the 3-(butyrylamino) group is expected to have a minor effect on this value.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining pKa values.[7][8]

Caption: Workflow for pKa determination via potentiometric titration.

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water.[9] A co-solvent like methanol or ethanol may be necessary if the aqueous solubility is low.

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar.

-

Data Collection: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.[7]

Spectroscopic Profile

Spectroscopic analysis provides detailed information about the molecular structure and is essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments.

-

Aromatic Protons: The protons on the benzene ring will appear in the δ 7.0-8.5 ppm region. Their splitting patterns will confirm the 1,2,4-substitution pattern.

-

Carboxylic Acid Proton: A broad singlet, typically δ 10-13 ppm.

-

Amide N-H Proton: A singlet or triplet (depending on coupling), typically δ 7.5-9.0 ppm.

-

Butyryl Chain Protons: Aliphatic protons will appear upfield (δ 0.9-2.5 ppm), with characteristic splitting patterns (a triplet for the terminal CH₃, and multiplets for the CH₂ groups).

-

Methyl Group: A sharp singlet around δ 2.2-2.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbons: The carboxylic acid and amide carbonyls will be the most downfield, typically δ 165-180 ppm.

-

Aromatic Carbons: Signals will appear in the δ 110-150 ppm region.

-

Aliphatic Carbons: The carbons of the butyryl chain and the methyl group will be upfield, δ 10-40 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.[10]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[11]

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[12]

-

C=O Stretch (Amide I Band): A strong, sharp peak around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II Band): A peak around 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which can be used to confirm the structure.

-

Molecular Ion Peak [M]+ or [M+H]+: The mass spectrometer will detect the intact molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.

-

Fragmentation: Common fragmentation patterns for aromatic amides include cleavage of the amide bond to form a resonance-stabilized benzoyl cation.[13] Loss of the carboxylic acid group or parts of the butyryl chain would also be expected fragmentation pathways.

Conclusion

References

-

LookChem. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. [Link]

-

PubChem. 3-Amino-4-methylbenzoic acid. [Link]

-

University of Calgary. Experiment (1) Determination of Melting Points. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

ResearchGate. Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ACS Publications. Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

- Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. Chemical structures of probe aromatic amides. [Link]

-

University of Manitoba. Melting point determination. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

-

ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

-

Thompson Rivers University. Experiment 1: Melting-point Determinations. [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]

-

MDPI. Black Gold in Medicine: Rediscovering the Pharmacological Potential. [Link]

-

Wikipedia. p-Toluic acid. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]

-

ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination. [Link]

-

MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid. [Link]

-

NIST. Benzoic acid, 4-methyl-. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. athabascau.ca [athabascau.ca]

- 4. bioassaysys.com [bioassaysys.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

Unveiling the Molecular Dossier: A Technical Guide to Identifying Biological Targets of 3-(Butyrylamino)-4-methylbenzoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, hypothesis-driven framework for the identification and validation of potential biological targets for the novel compound, 3-(Butyrylamino)-4-methylbenzoic acid. While direct biological data for this specific molecule is not extensively available, its chemical structure, particularly the presence of a butyrylamino moiety, strongly suggests a potential interaction with histone deacetylases (HDACs). This document outlines the scientific rationale for prioritizing HDACs as primary targets, provides detailed, field-proven experimental protocols for in-vitro and cellular validation, and explores sirtuins (SIRTs) as a plausible secondary target class. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for robust target identification.

Introduction: Deconstructing the Molecule of Interest

3-(Butyrylamino)-4-methylbenzoic acid is a small molecule with a chemical structure amenable to interacting with enzymatic active sites. The core components of this molecule, a benzoic acid derivative with a butyrylamino group, provide critical clues to its potential biological function. The butyrate functional group is a well-established pharmacophore known to inhibit histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression[1][2]. The observation that butyrate-containing compounds can induce histone hyperacetylation has been a cornerstone in the discovery of HDAC inhibitor activity[2].

Although 3-(Butyrylamino)-4-methylbenzoic acid itself is not extensively characterized, a closely related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is a known intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist[3]. This association with a bioactive molecule further underscores the potential for the core scaffold to interact with biological targets.

This guide will, therefore, focus on a logical, multi-step approach to first principles target identification, beginning with the most probable target class, HDACs, and then expanding to other possibilities based on structural similarities to known inhibitors.

Primary Target Hypothesis: Histone Deacetylases (HDACs)

The primary hypothesis is that 3-(Butyrylamino)-4-methylbenzoic acid functions as an HDAC inhibitor. HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression[4]. Inhibition of HDACs results in the accumulation of acetylated histones, a more relaxed chromatin state, and altered gene expression, which can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells[3].

Scientific Rationale

The rationale for targeting HDACs is based on the well-established pharmacophore model for HDAC inhibitors, which typically consists of three key features: a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme's active site[1]. In 3-(Butyrylamino)-4-methylbenzoic acid, the carboxylic acid could potentially act as a zinc-binding group, while the butyrylamino and methylbenzoic acid components can be conceptualized as the linker and cap groups, respectively.

Experimental Validation of HDAC Inhibition

A multi-tiered approach is essential to robustly validate the inhibition of HDACs by 3-(Butyrylamino)-4-methylbenzoic acid. This involves initial in-vitro enzymatic assays followed by cellular assays to confirm target engagement in a physiological context.

In-Vitro Validation: HDAC Enzymatic Activity Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of purified HDAC isoforms. A fluorometric assay is a sensitive and high-throughput method for this purpose.

This assay utilizes a substrate comprising an acetylated lysine residue linked to a fluorescent reporter. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable signal. The intensity of the fluorescence is directly proportional to the HDAC activity.

-

Reagent Preparation:

-

Prepare a 10X HDAC Assay Buffer.

-

Dilute the HDAC substrate and a deacetylated standard in the appropriate buffer.

-

Prepare a stock solution of 3-(Butyrylamino)-4-methylbenzoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Use a known HDAC inhibitor, such as Trichostatin A, as a positive control.

-

-

Assay Procedure:

-

In a 96-well black plate, add the diluted HDAC enzyme to each well, except for the blank controls.

-

Add the serially diluted 3-(Butyrylamino)-4-methylbenzoic acid or control compounds to the respective wells.

-

Initiate the reaction by adding the HDAC fluorometric substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths typically around 350-380 nm and 440-460 nm, respectively[1].

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

| Component | Description | Typical Concentration |

| HDAC Enzyme | Purified recombinant human HDAC isoform (e.g., HDAC1, HDAC2) | Varies by enzyme activity |

| Substrate | Fluorogenic acetylated peptide | 10-50 µM |

| Test Compound | 3-(Butyrylamino)-4-methylbenzoic acid | Serial dilution (e.g., 1 nM to 100 µM) |

| Positive Control | Trichostatin A | 1 µM |

| Developer | Lysine developer solution | Per manufacturer's instructions |

Table 1: Key components for the in-vitro fluorometric HDAC activity assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target within a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[5].

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. However, proteins that are bound to a ligand will be more resistant to heat-induced denaturation and will remain in the soluble fraction at higher temperatures[5].

-

Cell Treatment:

-

Culture cells to an appropriate density.

-

Treat the cells with varying concentrations of 3-(Butyrylamino)-4-methylbenzoic acid or a vehicle control for a defined period (e.g., 1-2 hours).

-

-

Heat Treatment:

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing stabilized proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C[2].

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Analyze the presence of the target HDAC isoform in the soluble fraction by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the band intensity against the temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

| Parameter | Description |

| Cell Line | A cell line known to express the target HDAC isoform |

| Compound Concentration | A range of concentrations around the expected IC50 |

| Temperature Gradient | A range of temperatures spanning the melting point of the target protein |

| Lysis Method | Freeze-thaw or detergent-based lysis |

| Detection Method | Western blot using an HDAC isoform-specific antibody |

Table 2: Key parameters for a CETSA experiment.

Validation of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)

To further validate target engagement and explore the downstream consequences of HDAC inhibition, Co-immunoprecipitation (Co-IP) can be employed to investigate changes in protein complexes. For instance, HDAC inhibitors can alter the interaction of HDACs with transcription factors and co-repressors.

Co-IP is used to identify protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey")[3][8].

-

Cell Lysis:

-

Treat cells with 3-(Butyrylamino)-4-methylbenzoic acid or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the target HDAC isoform.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Incubate with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using a denaturing sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the bait protein (HDAC) and a suspected interacting partner (e.g., a transcription factor).

-

-

Data Analysis:

-

A decrease or increase in the amount of the co-immunoprecipitated partner protein in the compound-treated sample compared to the control indicates that the compound has modulated the protein-protein interaction.

-

Secondary Target Hypothesis: Sirtuins (SIRTs)

While HDACs are the primary hypothesized target, it is prudent to consider other potential targets. Sirtuins are a class of NAD+-dependent deacetylases that are structurally distinct from classical HDACs. However, some small molecules with benzamide substructures have been shown to inhibit sirtuins, particularly SIRT2[9][10][11]. Given the structural similarities, it is plausible that 3-(Butyrylamino)-4-methylbenzoic acid could also interact with sirtuins.

Experimental Validation of Sirtuin Inhibition

Similar to HDACs, sirtuin inhibition can be assessed using in-vitro enzymatic assays. Fluorometric assays are also available for sirtuins and follow a similar principle to the HDAC assays, with the key difference being the requirement of NAD+ as a co-substrate. If in-vitro inhibition is observed, cellular target engagement can be confirmed using CETSA as described for HDACs.

Downstream Signaling Pathways

Identifying the direct molecular target is the first step. Understanding the downstream functional consequences is equally important. HDAC inhibitors are known to modulate several key signaling pathways implicated in cell survival and proliferation.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Some studies have shown that HDAC inhibitors can synergize with PI3K inhibitors and can lead to a reduction in the levels of phosphorylated Akt (p-Akt), the active form of the kinase[12][13][14][15][16].

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. The interplay between HDACs and the MAPK/ERK pathway is complex, with some reports indicating that HDAC inhibitors can enhance the effects of MAPK pathway inhibitors[17][18][19][20].

Conclusion

This technical guide provides a structured and scientifically rigorous approach to elucidating the biological targets of 3-(Butyrylamino)-4-methylbenzoic acid. Based on its chemical structure, a strong hypothesis is presented for its action as an HDAC inhibitor. The detailed experimental protocols for in-vitro enzymatic assays, cellular target engagement, and the investigation of downstream signaling pathways provide a clear roadmap for researchers. Furthermore, the consideration of sirtuins as potential secondary targets ensures a comprehensive investigation. By following this self-validating framework, drug development professionals can confidently and efficiently characterize the mechanism of action of this and other novel chemical entities.

References

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol: Step by Step Guide. Retrieved from [Link]

- Suzuki, T., & Miyata, N. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(15), 5217-5220.

- Lu, L., Ruan, Y., Yu, X., Tan, W., Xu, X., Jia, J., ... & Wang, Y. (2025). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 15(7), e4635.

- Cain, J. C., & Lattanzio, G. (2020). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)

-

Amsbio. (n.d.). HDAC Fluorogenic Assay Kit (Green). Retrieved from [Link]

- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-157.

-

Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]

- Frumm, S. M., et al. (2013). A Pten-deficient model of prostate cancer. Cancer Discovery, 3(7), 788-803.

- Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.

- Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519.

- Lai, E. M. (2017). Protein-Protein Interactions: Co-Immunoprecipitation. In Plant-Pathogen Interactions (pp. 209-218). Humana Press, New York, NY.

- Ye, J., et al. (2020). HDACI regulates the PI3K/Akt signaling pathway to reverse MCF-7/PTX resistance by inhibiting SET. RSC Advances, 10(4), 2169-2179.

- Inoue, T., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(1), 138-147.

-

Bio-protocol. (n.d.). HDAC activity assay. Retrieved from [Link]

- Zhao, L., et al. (2021). A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo. Frontiers in Oncology, 11, 694589.

- Aplin, A. E., et al. (2021).

- Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S-2493S.

- Zhang, W., et al. (2012). Structural Basis for Sirtuin Activity and Inhibition. Journal of Biological Chemistry, 287(51), 42472-42479.

-

MtoZ Biolabs. (n.d.). Designing an Efficient Co-immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]

-

Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. Retrieved from [Link]

- Grant, S., et al. (2014). PI3K/mTOR Inhibition Markedly Potentiates HDAC Inhibitor Activity in NHL Cells through BIM- and MCL-1–Dependent Mechanisms In Vitro and In Vivo. Clinical Cancer Research, 20(1), 157-169.

- Maertens, O., et al. (2019). Combined MAPK pathway and HDAC inhibition breaks melanoma resistance.

- Howes, J. M., & Gibbins, J. M. (2020). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.

-

Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

- Chiodi, I., et al. (2021). Upregulation of ERK-EGR1-heparanase axis by HDAC inhibitors provides targets for rational therapeutic intervention in synovial sarcoma. Journal of Experimental & Clinical Cancer Research, 40(1), 1-19.

- O'Callaghan, C., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2841-2845.

- Takayanagi, S., et al. (2026). Axonal distribution of mitochondria maintains neuronal autophagy during aging via eIF2β. eLife, 15, e12345.

- Mariadason, J. M., et al. (2021). Genotype-tailored ERK/MAPK pathway and HDAC inhibition rewires the apoptotic rheostat to trigger colorectal cancer cell death. Molecular Cancer Therapeutics, 20(10), 1954-1966.

Sources

- 1. abcam.co.jp [abcam.co.jp]

- 2. scispace.com [scispace.com]

- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 4. amsbio.com [amsbio.com]

- 5. news-medical.net [news-medical.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HDACI regulates the PI3K/Akt signaling pathway to reverse MCF-7/PTX resistance by inhibiting SET - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Dual MAPK and HDAC inhibition rewires the apoptotic rheostat to trigger colorectal cancer cell death | bioRxiv [biorxiv.org]

- 18. Combined MAPK pathway and HDAC inhibition breaks melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Upregulation of ERK-EGR1-heparanase axis by HDAC inhibitors provides targets for rational therapeutic intervention in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the In Silico Toxicological Assessment of 3-(Butyrylamino)-4-methylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the in silico toxicological evaluation of 3-(Butyrylamino)-4-methylbenzoic acid, a novel small organic molecule. In the current landscape of drug development and chemical safety assessment, computational toxicology serves as an indispensable tool for early-stage hazard identification, reducing reliance on animal testing and optimizing resource allocation.[1] This document outlines a systematic, weight-of-evidence approach to predict key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. The methodologies presented are grounded in internationally recognized principles, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[2] By integrating expert rule-based and statistical-based (Q)SAR models, we explain the causality behind methodological choices and establish a self-validating system for interpreting predictive outcomes. This guide is intended for researchers, toxicologists, and drug development professionals, offering a practical workflow for leveraging computational models to make informed safety decisions.

Introduction to the Compound and In Silico Assessment

The Imperative of Predictive Toxicology

In silico toxicology (IST) represents a paradigm shift in safety assessment, utilizing computational models to analyze, simulate, and predict the toxicity of chemical substances based on their structure.[2] These approaches are critical in the early phases of development, allowing for the screening of virtual compounds before they are even synthesized, thereby identifying potential liabilities and guiding safer chemical design.[3] The primary goal is to fill data gaps efficiently, prioritize compounds for further in vitro or in vivo testing, and support regulatory submissions.[2][4]

Regulatory Framework and Scientific Integrity

The acceptance of in silico data by regulatory bodies hinges on the transparency, scientific validity, and documentation of the predictive models used. Key guidelines, such as the ICH M7 guideline for the assessment of mutagenic impurities in pharmaceuticals, provide a clear framework for the application of computational toxicology.[2][5] This guideline mandates the use of two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to provide a robust assessment of mutagenic potential.[5] Adherence to OECD principles for (Q)SAR model validation is paramount, ensuring that models have a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity.[3]

Profile of 3-(Butyrylamino)-4-methylbenzoic Acid

To initiate the assessment, we must first define the molecule's structure and key physicochemical properties. 3-(Butyrylamino)-4-methylbenzoic acid is a derivative of benzoic acid. Its structure and calculated properties are foundational to all subsequent (Q)SAR analyses.

-

IUPAC Name: 3-(butanoylamino)-4-methylbenzoic acid

-

SMILES (Simplified Molecular Input Line Entry System): CCCC(=O)Nc1cc(C(=O)O)ccc1C

-

Molecular Formula: C₁₂H₁₅NO₃

Table 1: Calculated Physicochemical Properties of 3-(Butyrylamino)-4-methylbenzoic Acid

| Property | Predicted Value | Significance in Toxicology |

| Molecular Weight | 221.25 g/mol | Influences absorption and distribution pathways. |

| logP (Octanol-Water Partition Coefficient) | 2.6 (Estimated) | Indicates lipophilicity, affecting membrane permeability and potential for bioaccumulation. |

| Hydrogen Bond Donors | 2 | Potential for interaction with biological macromolecules. |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological macromolecules. |

| Rotatable Bonds | 4 | Relates to conformational flexibility, which can influence receptor binding. |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | Affects transport properties and blood-brain barrier penetration. |

A Methodologically Sound Predictive Workflow

Core Methodologies

Our approach integrates two principal types of (Q)SAR models as recommended by regulatory guidelines:

-

Expert Rule-Based Systems: These models are built on human expertise and mechanistic knowledge.[3] They contain a curated knowledge base of "structural alerts"—molecular substructures known to be associated with specific toxicities.[6] An example is identifying an aromatic amine substructure as an alert for mutagenicity.[6] These systems provide highly interpretable results grounded in known biochemical interactions.

-

Statistical-Based Systems: These models are developed by applying machine learning algorithms to large datasets of chemicals with known toxicity data.[3][7] They identify complex statistical correlations between a chemical's structure and its biological activity without necessarily relying on a known mechanism. They excel at identifying potentially toxic compounds that lack well-defined structural alerts.

The synergy of these two approaches provides a more comprehensive and reliable assessment than either method alone.[5]

The In Silico Assessment Workflow

The process from compound definition to final risk assessment is visualized below. This workflow ensures reproducibility and transparent documentation of the assessment process.

Caption: A generalized workflow for in silico toxicological assessment.

Toxicological Endpoint Prediction for 3-(Butyrylamino)-4-methylbenzoic Acid

This section presents a hypothetical predictive analysis for the target compound across four critical toxicological endpoints. The outcomes are based on an expert evaluation of the molecule's structure for known toxicophores and general principles of (Q)SAR modeling.

Genetic Toxicity (Mutagenicity)

Rationale: Assessing mutagenic potential is a cornerstone of safety evaluation, as DNA-reactive compounds pose a potential carcinogenic risk.[2] The ICH M7 guideline provides a specific framework for this assessment, making it a primary focus.[5]

Methodology:

-

Input: The canonical SMILES string for 3-(Butyrylamino)-4-methylbenzoic acid is submitted to two complementary in silico systems.

-

System 1 (Expert Rule-Based): The structure is screened against a knowledge base of structural alerts for bacterial mutagenicity. The system searches for substructures known to react with DNA, such as aromatic amines, nitroaromatics, or alkylating agents.

-

System 2 (Statistical-Based): The structure is compared to a large training set of compounds with known Ames test results. The model calculates a probability of mutagenicity based on similarity to known mutagens and non-mutagens.

Predicted Results and Interpretation:

-

Structural Analysis: The molecule contains an amide linkage to an aromatic ring. While aromatic amines are a strong structural alert for mutagenicity, the corresponding amide is generally considered to be deactivating, reducing the likelihood of metabolic activation to a reactive nitrenium ion. The molecule lacks other obvious structural alerts for mutagenicity.

-

Expert Rule-Based Prediction: NEGATIVE . The system is unlikely to fire any high-probability alerts for mutagenicity due to the presence of the deactivating acyl group on the nitrogen atom.

-

Statistical-Based Prediction: NEGATIVE . The model's training set would likely contain numerous non-mutagenic analogues (e.g., other N-acylated anilines), leading to a high-confidence negative prediction.

-

Confidence: High. The compound falls within the applicability domain of most commercial models for small organic molecules.

Carcinogenicity

Rationale: Carcinogenicity is a critical endpoint for pharmaceuticals and industrial chemicals. While in silico prediction in this area is less mature than for mutagenicity, it provides valuable information for prioritization.[8] Models often screen for both genotoxic and non-genotoxic mechanisms of carcinogenesis.

Methodology:

-

Model Selection: Utilize (Q)SAR models trained on long-term rodent carcinogenicity bioassay data (e.g., from the Carcinogenic Potency Database).

-

Structural Alert Analysis: Screen for structural alerts associated with both genotoxic (e.g., DNA reactivity) and non-genotoxic (e.g., receptor modulation, peroxisome proliferation) carcinogenicity.

-

Interpretation: Evaluate the predictions, noting that the confidence for carcinogenicity models is often lower than for mutagenicity due to the complexity of the endpoint.[8]

Predicted Results and Interpretation:

-

Genotoxic Carcinogenicity: Consistent with the negative mutagenicity prediction, there is no evidence to suggest a genotoxic mechanism of carcinogenesis.

-

Non-Genotoxic Carcinogenicity: The structure does not contain common alerts for non-genotoxic mechanisms (e.g., structural motifs for PPARα activation).

-

(Q)SAR Prediction: NEGATIVE . The overall prediction from both statistical and rule-based systems is expected to be negative.

-

Confidence: Medium. The prediction is consistent across mechanisms, but the inherent complexity of carcinogenicity warrants moderate confidence.[9]

Hepatotoxicity (Drug-Induced Liver Injury - DILI)

Rationale: DILI is a leading cause of drug withdrawal from the market, making its early prediction highly valuable.[10][11] In silico models for DILI often predict a general risk of liver injury by identifying features associated with compounds known to be hepatotoxic.

Methodology:

-

Model Application: Employ (Q)SAR models trained on clinical DILI data or large sets of in vitro hepatotoxicity data.

-

Mechanism Analysis: Assess the structure for features associated with DILI mechanisms, such as the potential for forming reactive metabolites, mitochondrial toxicity, or inhibition of bile salt export pumps (BSEP).

-

Physicochemical Profiling: High lipophilicity (logP > 3) and high dose are known risk factors.

Predicted Results and Interpretation:

-

Structural and Physicochemical Analysis: The calculated logP of ~2.6 is moderate and does not immediately raise concern. The molecule's structure does not contain functionalities commonly associated with the formation of highly reactive metabolites (e.g., quinones).

-

(Q)SAR Prediction: NEGATIVE / LOW CONCERN . The compound is unlikely to be flagged by DILI prediction models.

-

Confidence: Medium to Low. DILI is a complex, multi-factorial toxicity, and in silico models for this endpoint are still evolving and often have moderate predictive power.[12] The prediction should be used for prioritization rather than definitive classification.

Cardiotoxicity (hERG Blockade)

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome), a major safety concern.[13][14] In silico screening for hERG liability is a standard practice in drug discovery.

Methodology:

-

Pharmacophore Modeling: The most common approach involves comparing the query molecule to a known pharmacophore for hERG blockers. This typically includes a basic nitrogen atom and one or more hydrophobic/aromatic groups arranged in a specific spatial orientation.

-

(Q)SAR Classification: Statistical models trained on large datasets of known hERG blockers and non-blockers are used to classify the compound.

Predicted Results and Interpretation:

-

Pharmacophore Analysis: 3-(Butyrylamino)-4-methylbenzoic acid lacks a basic nitrogen atom, which is a key feature in the vast majority of potent hERG channel blockers. The carboxylic acid group is acidic.

-

(Q)SAR Prediction: NEGATIVE . The absence of the key basic amine feature would lead to a strong negative prediction from both pharmacophore and statistical models.

-

Confidence: High. The lack of the primary hERG-binding structural feature provides high confidence in the negative prediction.

Integrated Risk Assessment and Summary

A weight-of-evidence approach synthesizes the predictions from all endpoints to form a holistic view of the compound's potential toxicity.

Sources

- 1. pozescaf.com [pozescaf.com]

- 2. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. news-medical.net [news-medical.net]

- 5. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 6. youtube.com [youtube.com]

- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. toxicology.org [toxicology.org]

- 10. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Context of N-Acylated Amino Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylated amino benzoic acids represent a diverse and highly significant class of compounds that have played a pivotal role in the evolution of medicinal chemistry. From their origins in the foundational era of organic synthesis to their contemporary applications in drug development, these molecules offer a remarkable example of how fundamental chemical transformations have paved the way for profound therapeutic advancements. This in-depth technical guide provides a comprehensive exploration of the discovery and historical context of N-acylated amino benzoic acids, tracing their lineage from the initial isolation of their parent structures, through the development of key synthetic methodologies, to their emergence as crucial pharmacophores in modern medicine. By examining the causality behind key experimental choices and the iterative process of scientific discovery, this guide offers valuable insights for researchers and professionals engaged in the ongoing quest for novel therapeutic agents.

The Precursors: Discovery of Aminobenzoic Acids

The story of N-acylated amino benzoic acids begins with the isolation and characterization of their fundamental building blocks: the isomers of aminobenzoic acid. These bifunctional molecules, possessing both an amino and a carboxylic acid group on a benzene ring, provided the essential scaffold upon which a vast array of derivatives would be built.

Anthranilic Acid (2-Aminobenzoic Acid)

The earliest of these precursors to be identified was anthranilic acid. In the period of 1840-1841, German chemist Carl Julius Fritzsche was investigating the degradation of the dye indigo with caustic potash. From this reaction, he isolated and crystallized two acidic compounds, one of which he named anthranilic acid, derived from the name of the indigo plant Indigofera suffruticosa (anil)[1]. This discovery was a significant step in the burgeoning field of organic chemistry, providing a new aromatic starting material for further investigation.

p-Aminobenzoic Acid (PABA)

Nearly two decades later, in 1863, the para-isomer, p-aminobenzoic acid (PABA), was first described[2][3]. While the exact details of its initial synthesis are not as clearly documented as those of anthranilic acid, its identification marked the availability of another key isomer. PABA would later be recognized for its biological significance, once being considered a vitamin (Vitamin Bx) due to its role as an intermediate in the biosynthesis of folic acid in bacteria[4][5]. This biological context would become a driving force in the development of sulfonamide antibacterial drugs, which act as mimetics of PABA[2].

The Enabling Technology: Development of N-Acylation Reactions

With the foundational aminobenzoic acid structures in hand, the next crucial development was the advent of reliable methods for modifying the amino group. The ability to form a stable amide (acylamino) bond was the gateway to a new world of chemical diversity and therapeutic potential.

The Schotten-Baumann Reaction: A Cornerstone of Amide Synthesis

A landmark achievement in this area was the development of the Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann[6]. This robust and versatile method facilitates the acylation of amines (and alcohols) using an acid chloride in the presence of an aqueous base[6].

The significance of this reaction cannot be overstated. It provided a straightforward and high-yielding procedure to convert the nucleophilic amino group of an aminobenzoic acid into a stable N-acyl derivative. The base plays a dual role: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and in some cases, can deprotonate the amine to increase its nucleophilicity.

Protocol 1: General Schotten-Baumann Acylation of p-Aminobenzoic Acid

Objective: To synthesize an N-acyl-p-aminobenzoic acid via the Schotten-Baumann reaction.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Methodology:

-

Dissolution: In a flask, dissolve p-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to neutralize the carboxylic acid and the HCl that will be generated during the reaction. Cool the solution in an ice bath.

-

Acylation: To the cooled solution, add the acyl chloride dropwise with vigorous stirring. The reaction is often performed in a biphasic system with an organic solvent like dichloromethane to dissolve the acyl chloride and the product.

-

Reaction Monitoring: Continue stirring the mixture for a designated period (e.g., 30-60 minutes), allowing the reaction to proceed to completion. The temperature should be maintained at a low level to minimize hydrolysis of the acyl chloride.

-

Acidification: After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (typically pH 2-3). This will protonate the carboxylic acid, causing the N-acylated product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Causality and Self-Validation:

-

Aqueous Base: The use of an aqueous base is critical. It ensures that the amino group of PABA remains deprotonated and thus nucleophilic, while also sequestering the HCl byproduct that would otherwise protonate the starting amine and halt the reaction.

-

Low Temperature: The reaction is conducted at a low temperature to control the exothermic reaction and to minimize the competing hydrolysis of the highly reactive acyl chloride by water.

-

Acidification: The final acidification step is a self-validating purification measure. The desired product, being a carboxylic acid, is insoluble in acidic aqueous solution, while unreacted PABA (which is amphoteric) and other potential byproducts may remain in solution.

Early Explorations and the Dawn of a New Class of Compounds

The confluence of the availability of aminobenzoic acids and the development of the Schotten-Baumann reaction set the stage for the synthesis of the first N-acylated amino benzoic acids.

N-Acetyl-p-aminobenzoic Acid (Acedoben)

One of the earliest and simplest derivatives to be studied was N-acetyl-p-aminobenzoic acid , also known as acedoben[7]. While a definitive first synthesis in the 19th century is difficult to pinpoint from the available literature, its preparation via the acetylation of PABA is a straightforward application of the Schotten-Baumann reaction. Early interest in this compound was likely driven by its role as a metabolite of PABA in biological systems[2][8]. The N-acetylation of xenobiotics is a common metabolic pathway, and understanding these processes was of growing importance in toxicology and pharmacology. Acedoben itself has been a component of some immunomodulating drugs, such as inosine acedoben dimepranol[9].

The Rise of N-Aryl Anthranilic Acids (Fenamates)

A major turning point in the history of N-acylated amino benzoic acids came with the systematic investigation of N-aryl derivatives of anthranilic acid . This work was driven by the search for novel anti-inflammatory agents.

In the 1960s, scientists at Parke-Davis, led by Claude Winder, began exploring this class of compounds, leading to the discovery of mefenamic acid in 1961[10]. Mefenamic acid, or N-(2,3-dimethylphenyl)anthranilic acid, was one of the first members of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs)[10]. This discovery was a landmark achievement, demonstrating that the N-acylated amino benzoic acid scaffold could be a powerful pharmacophore for modulating inflammatory pathways. The synthesis of these compounds often employed the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine, to form the N-aryl linkage[11][12].

The discovery of mefenamic acid was followed by the development of other fenamates, such as flufenamic acid and meclofenamic acid, further solidifying the therapeutic importance of this structural class[10]. The mechanism of action for these drugs was later elucidated by John Vane, who demonstrated that NSAIDs inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins[13].

Diagram 1: Key Historical Milestones

Expansion into Other Therapeutic Areas

The versatility of the N-acylated amino benzoic acid scaffold has allowed for its application in a wide range of therapeutic areas beyond anti-inflammatory drugs. A notable early example, though not an N-acyl derivative itself, is the local anesthetic procaine , synthesized by Alfred Einhorn in 1905[2]. Procaine is an ester of PABA, but its development highlights the early recognition of the aminobenzoic acid moiety as a valuable component in drug design, sought as a safer alternative to cocaine[14]. This exploration of PABA esters ran parallel to the development of its N-acyl derivatives and underscored the "drug-like" properties of this chemical backbone.

Modern Synthetic Approaches and Future Directions

While the Schotten-Baumann reaction and Ullmann condensation remain historically significant and are still in use, modern organic synthesis has introduced a variety of other methods for the N-acylation of aminobenzoic acids. These include direct amide formation using coupling reagents, enzymatic synthesis, and microwave-assisted synthesis[4][15].

The N-acylated amino benzoic acid core continues to be a fruitful starting point for the design of new therapeutic agents. Current research explores their potential as anticancer, antimicrobial, and neuroprotective agents, among other applications[4]. The ability to readily modify the acyl group, the substitution pattern on the benzoic acid ring, and the carboxylic acid functionality allows for the creation of large chemical libraries for high-throughput screening.

Table 1: Timeline of Key Discoveries

| Year(s) | Discovery or Development | Key Individual(s) / Group | Significance |

| 1840-1841 | Isolation and naming of anthranilic acid from indigo degradation. | Carl Julius Fritzsche | Provided the first aminobenzoic acid isomer as a starting material for organic synthesis.[1] |

| 1863 | First description of p-aminobenzoic acid (PABA) . | (Undetermined) | Made available the key para-isomer, which would later become crucial in the development of sulfonamides and local anesthetics.[2][3] |

| 1883 | Development of the Schotten-Baumann reaction . | Carl Schotten & Eugen Baumann | Established a robust and general method for the N-acylation of amines, enabling the synthesis of N-acylated amino benzoic acids.[6] |

| Early 1900s | Identification of N-acetyl-p-aminobenzoic acid (acedoben) as a metabolite. | (Various) | Highlighted the biological relevance of N-acylation and the potential for these compounds to interact with biological systems.[2][8] |

| 1961 | Discovery of mefenamic acid , the first of the fenamate class of NSAIDs. | Claude Winder (Parke-Davis) | Established N-aryl anthranilic acids as a major class of anti-inflammatory drugs and a highly successful application of the N-acylated scaffold.[10] |

| 1970s | Elucidation of the mechanism of action of NSAIDs (inhibition of cyclooxygenase). | John Vane | Provided a rational basis for the anti-inflammatory effects of fenamates and other NSAIDs, guiding future drug design.[13] |

Diagram 2: Synthetic Pathways to N-Acylated Amino Benzoic Acids

Conclusion

The journey of N-acylated amino benzoic acids from their 19th-century origins to their current status as indispensable tools in drug discovery is a testament to the power of fundamental organic synthesis. The initial isolation of aminobenzoic acids and the development of the Schotten-Baumann reaction were not undertaken with the explicit goal of creating modern pharmaceuticals, yet these foundational discoveries provided the essential chemical language that would later be used to write the success stories of drugs like the fenamates. For today's researchers, this history serves as a powerful reminder that a deep understanding of core chemical principles and synthetic methodologies is not merely an academic exercise, but the very bedrock upon which future therapeutic innovations will be built. The N-acylated amino benzoic acid scaffold, with its inherent versatility and "drug-like" properties, is certain to remain a fertile ground for the discovery of new medicines for years to come.

References

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

-

Winder, C. V., Wax, J., Burr, V., Been, M., & Rosiere, C. E. (1962). A study of the gastrointestinal effects of mefenamic acid (N-(2,3-xylyl) anthranilic acid). The Journal of Pharmacology and Experimental Therapeutics, 138(3), 405–413. [Link]

-

Joshi, J. D., & Patel, N. P. (2011). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 73(4), 459–462. [Link]

-

Organic Syntheses. (1930). Acridone. Organic Syntheses, 10, 1. [Link]

-

Haroon, F., Farwa, U., Arif, M., Raza, M. A., Sandhu, Z. A., El Oirdi, M., Farhan, M., & Alhasawi, M. A. I. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6957. [Link]

-

American Chemical Society. (2021). p-Aminobenzoic acid. American Chemical Society. [Link]

-

Wikipedia. (2024). Mefenamic acid. In Wikipedia. [Link]

-

Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies, 2(1), 24-30. [Link]

-

Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. In Wikipedia. [Link]

-

Wikipedia. (2024). Anthranilic acid. In Wikipedia. [Link]

-

Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]

-

Wikipedia. (2024). Schotten–Baumann reaction. In Wikipedia. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

-

Kratký, M., Konečná, K., Janoušek, J., Brablíková, M., Jand'ourek, O., Trejtnar, F., & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

-

Lasek, W., Janyst, M., Wolny, R., Zapała, Ł., Kuczer, M., & Pniewski, T. (2016). Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications. International Immunopharmacology, 40, 343–349. [Link]

-

Central Intelligence Agency. (n.d.). BERICHTE DEUTSCHEN CHEMISCHE TO: BER DEUT KERAM GES. [Link]

-

Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 33(10), 1771-1775. [Link]

-

Kozytska, S. I., Yegorova, A. Y., & Paskal, L. M. (2021). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Advances in Chemical Engineering and Science, 11(2), 163-176. [Link]

-

Wikipedia. (2024). Local anesthetic. In Wikipedia. [Link]

-

Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies, 2(1), 24-30. [Link]

-

György, O., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1946. [Link]

- Google Patents. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)

-

Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]

-

Arthritis and Rheumatism Associates. (n.d.). The Untold NSAID Story. [Link]

-

Tehrani, Z. A., Saeedi, M., & Akbari, A. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 75(19-20), 1206–1215. [Link]

- Google Patents. (2011). Synthesis method of para aminobenzoic acid.

-

Encyclopedia.pub. (2021). Fenamates for Neurodegenerative Disorders. [Link]

-

Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages. [Link]

-

Asian Publication Corporation. (2021). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

-

Al-Ostath, A. I., Al-Ghamdi, A. A., El-Sayed, W. S., Al-Ghamdi, M. A., & El-Mossalamy, E. H. (2022). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports, 12(1), 1-15. [Link]

-

Wikipedia. (2024). Acedoben. In Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]

- 6. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Amide synthesis by acylation [organic-chemistry.org]

- 10. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for dissolving 3-(Butyrylamino)-4-methylbenzoic acid in DMSO

An Application Scientist's Guide to the Preparation of 3-(Butyrylamino)-4-methylbenzoic acid Stock Solutions in DMSO

Introduction

3-(Butyrylamino)-4-methylbenzoic acid is a substituted benzoic acid derivative. As a functionalized small molecule, it serves as a valuable building block in medicinal chemistry and drug discovery programs. The precise and reproducible preparation of stock solutions is the foundational step for any subsequent biological or chemical screening assay. Inaccuracies in solubilization can lead to significant errors in downstream data, compromising experimental outcomes. Dimethyl sulfoxide (DMSO) is a superior polar aprotic solvent, widely employed for its exceptional ability to dissolve a broad spectrum of organic molecules, including those with poor aqueous solubility[1].

This document provides a detailed protocol and best practices for the dissolution of 3-(Butyrylamino)-4-methylbenzoic acid in DMSO. Authored from the perspective of a senior application scientist, this guide moves beyond a simple list of steps to explain the underlying chemical principles and provide practical insights to ensure the integrity, stability, and reliability of your stock solutions.

Core Principles: Compound & Solvent Characterization

A successful dissolution protocol begins with an understanding of both the solute and the solvent. While extensive empirical data for 3-(Butyrylamino)-4-methylbenzoic acid is not widely published, its structure, derived from the acylation of 3-Amino-4-methylbenzoic acid[2][3], allows us to predict its behavior based on established chemical principles.

Physicochemical Profile

The structure combines a moderately polar benzoic acid moiety with a nonpolar butyryl chain. The presence of both hydrogen bond donors (-NH and -COOH) and acceptors (C=O and -OH) suggests an affinity for polar solvents. However, the overall lipophilicity is increased by the methyl and butyryl groups. These features make DMSO an ideal solvent choice.

| Property | Value (Predicted/Calculated) | Rationale / Source |

| Chemical Formula | C₁₂H₁₅NO₃ | Based on chemical structure. |

| Molecular Weight | 221.25 g/mol | Calculated from the chemical formula. |

| Appearance | White to off-white solid | Predicted based on analogs like 3-Amino-4-methylbenzoic acid[3]. |

| Predicted Solubility | Soluble in DMSO, Methanol | Based on the solubility of similar structures like 4-(Methylamino)-3-nitrobenzoic acid in DMSO[4]. |

The Critical Role of DMSO

DMSO's utility is rooted in its unique properties. Its high dielectric constant and polar nature effectively disrupt the crystal lattice of solid compounds. However, researchers must be acutely aware of its hygroscopic nature. Anhydrous DMSO can readily absorb atmospheric water, which can decrease its solvating power for certain compounds and potentially promote hydrolysis or degradation of sensitive molecules over long-term storage[5][6]. Therefore, the use of high-purity, anhydrous DMSO and proper handling techniques are paramount.

Detailed Protocol for Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening libraries. Calculations can be adjusted for any desired concentration.

Required Materials & Equipment

-

3-(Butyrylamino)-4-methylbenzoic acid (solid)

-

Anhydrous DMSO (≥99.9% purity), sealed bottle

-

Analytical balance (readable to 0.1 mg or better)

-

Calibrated micropipettes (P200, P1000)

-

Sterile, low-retention microcentrifuge tubes or amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Bath sonicator

-

Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Pre-Dissolution Calculations

The fundamental relationship for preparing a stock solution is: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example Calculation for 1 mL of a 10 mM Stock:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 221.25 g/mol x 1000 mg/g

-

Mass (mg) = 2.21 mg

-

Step-by-Step Solubilization Workflow

-

Preparation: Allow the vial of 3-(Butyrylamino)-4-methylbenzoic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

-

Gravimetric Measurement: Tare a clean, dry vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.21 mg) of the compound directly into the vial.

-

Initial Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMSO to the vial (e.g., 800 µL for a 1 mL final volume). Capping the vial immediately minimizes exposure to air.

-

Mechanical Agitation: Securely cap the vial and vortex at medium speed for 30-60 seconds. This initial step provides mechanical energy to break apart powder aggregates and initiate dissolution.

-

Assisted Dissolution (If Necessary): If the compound is not fully dissolved after vortexing (i.e., visible particulates remain), proceed with the following:

-

Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation bubbles that provide localized energy to enhance dissolution without significant heat[7].

-

Gentle Warming: Alternatively, place the vial in a 37°C water bath for 10-15 minutes. This increases the kinetic energy of the system, often improving solubility. Caution: Do not exceed 40°C, as prolonged exposure to higher temperatures can risk compound degradation, even for stable molecules[8].

-

-

Final Volume Adjustment: Once the solute is fully dissolved, add the remaining DMSO to reach the final target volume (e.g., add the final 200 µL to reach 1 mL).

-

Homogenization: Cap the vial and vortex for another 30 seconds to ensure the solution is homogeneous.

-

Quality Control: Visually inspect the solution against a bright light source. It should be a clear, particulate-free liquid. Any cloudiness or visible solids indicate incomplete dissolution or supersaturation.

Workflow Visualization

The following diagram illustrates the logical flow of the dissolution protocol, emphasizing key decision points.

Caption: Workflow for preparing a DMSO stock solution.

Best Practices for Storage and Handling

Proper storage is as critical as proper dissolution to ensure the long-term integrity of the compound.

-

Aliquotting: Immediately after preparation, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials. This is the most effective strategy to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination[9][10].

-

Storage Temperature: Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term archival. The low temperature minimizes solvent evaporation and slows potential degradation pathways[9].

-

Desiccation: To combat the hygroscopic nature of DMSO, store vials within a desiccator or in a sealed container with desiccant packs, especially if they will be accessed frequently.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound fails to dissolve completely. | 1. Insufficient solvent volume or calculation error.2. Compound has low intrinsic solubility at the target concentration.3. DMSO has absorbed significant water, reducing its solvating power. | 1. Double-check all calculations and measurements.2. Apply assisted dissolution methods (sonication, gentle warming) for a longer duration.3. Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).4. Use a fresh, sealed bottle of anhydrous DMSO. |